![molecular formula C11H13ClN2O3S B239467 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. It was first synthesized by Takeda Pharmaceutical Company Limited and has since undergone several clinical trials.
Mécanisme D'action
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a reversible inhibitor of BTK, ITK, and JAK3. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. ITK is involved in T-cell receptor signaling, while JAK3 is involved in cytokine receptor signaling. By inhibiting these enzymes, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to reduce the size of tumors in animal models of lymphoma and leukemia. In addition, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been shown to enhance the anti-tumor effects of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is its specificity for BTK, ITK, and JAK3, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some cancers may not rely on B-cell or T-cell signaling pathways for survival.
Orientations Futures
There are several potential future directions for research on 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. One area of interest is the development of combination therapies that include 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole and other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients will respond best to 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. Finally, there is a need for further research on the long-term safety and efficacy of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole in humans.
Conclusion
In conclusion, 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a small molecule inhibitor that has shown promise in treating various types of cancer. Its specificity for BTK, ITK, and JAK3 makes it a potentially valuable addition to cancer treatment regimens. However, further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves several steps, including the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 2-methylimidazole to form 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methylimidazole, which is then reduced with sodium borohydride to yield 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has also been shown to induce apoptosis (cell death) in cancer cells.
Propriétés
Nom du produit |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Formule moléculaire |
C11H13ClN2O3S |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H13ClN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
DDVAGUUSICHDII-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



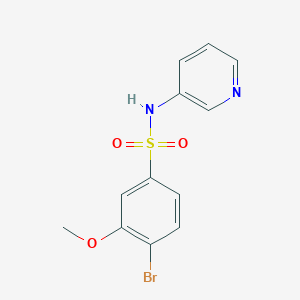
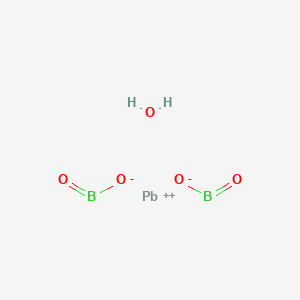


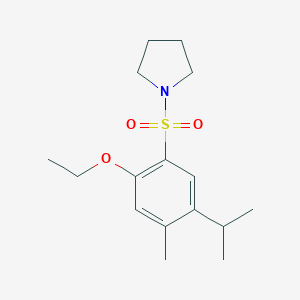
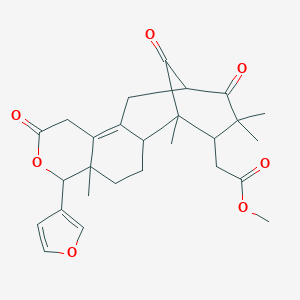
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239396.png)

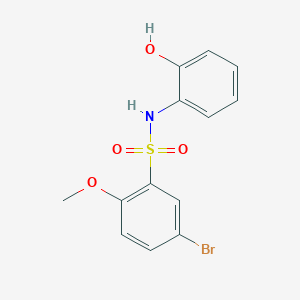

![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)